
1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea
Descripción general
Descripción
1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea, also known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various diseases, including cancer, diabetes, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea inhibitor has been extensively studied for its potential applications in treating cancer. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound inhibitor works by blocking the activity of this compound, a protein that is essential for cancer cell survival and growth.
In addition to cancer, this compound inhibitor has also been studied for its potential applications in treating diabetes and cardiovascular diseases. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. This compound inhibitor has also been shown to reduce blood pressure and improve cardiac function in animal models of cardiovascular diseases.
Mecanismo De Acción
1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea inhibitor works by blocking the activity of this compound, a protein that is essential for the activation of the Akt signaling pathway. The Akt signaling pathway is involved in various cellular processes, including cell survival, growth, and metabolism. By inhibiting this compound, this compound inhibitor blocks the activation of the Akt signaling pathway, leading to the inhibition of cancer cell growth and the improvement of insulin sensitivity.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells, improves insulin sensitivity, and reduces blood glucose levels. This compound inhibitor also reduces blood pressure and improves cardiac function in animal models of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea inhibitor in lab experiments is its specificity. This compound inhibitor specifically targets the this compound protein, which is essential for cancer cell survival and growth. This specificity reduces the risk of off-target effects and improves the accuracy of the results.
One of the limitations of using this compound inhibitor in lab experiments is its potential toxicity. This compound inhibitor has been shown to be toxic at high doses, which may limit its use in in vivo experiments. Additionally, the synthesis of this compound inhibitor is complex and requires specialized equipment, which may limit its availability in some labs.
Direcciones Futuras
There are several future directions for the study of 1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea inhibitor. One direction is to optimize the synthesis process to improve the yield and purity of the final product. Another direction is to study the potential applications of this compound inhibitor in treating other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound inhibitor for in vivo experiments.
Propiedades
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c18-13-5-3-12(4-6-13)14-7-8-16(23)22(21-14)10-9-19-17(24)20-15-2-1-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYWLWDYUVVHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide](/img/structure/B3402036.png)
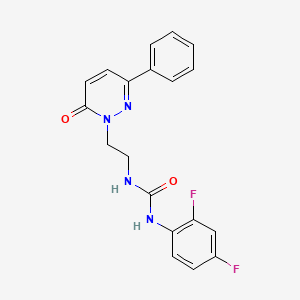
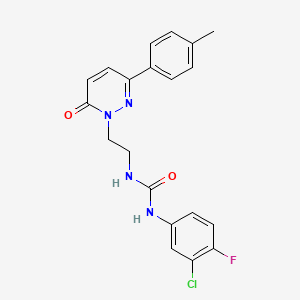
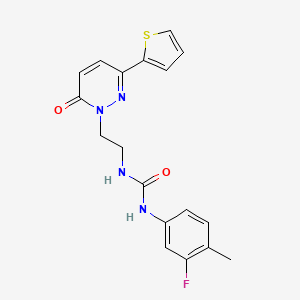
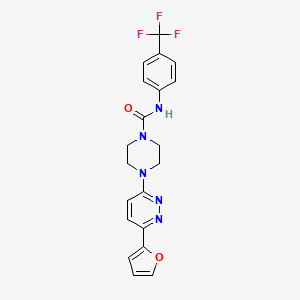
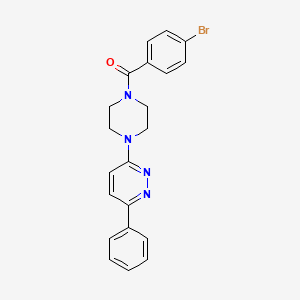
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine](/img/structure/B3402100.png)
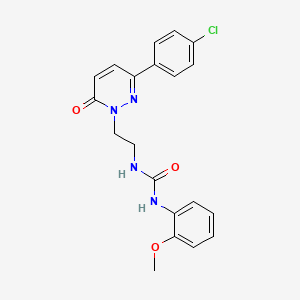
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3402110.png)

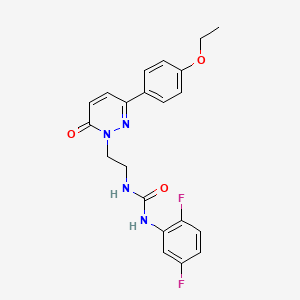

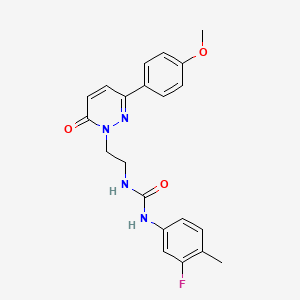
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B3402174.png)